4-(4-Bromobenzyl)piperidine hydrochloride
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Overview
Description
4-(4-Bromobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromobenzyl group attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl piperidines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: Products include debrominated benzyl piperidines or reduced functional group derivatives.
Scientific Research Applications
4-(4-Bromobenzyl)piperidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The bromobenzyl group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromobenzyl)piperidine
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 4-Bromo-N-Z-piperidine
Uniqueness
4-(4-Bromobenzyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the para position of the benzyl group can influence the compound’s reactivity and binding interactions compared to other similar compounds with different substitution patterns.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVBFDRQSYYSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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